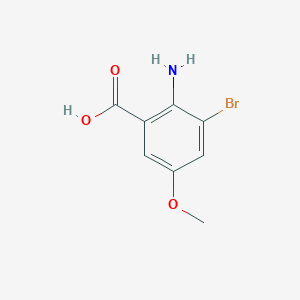

2-Amino-3-bromo-5-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-bromo-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFCKYBUINQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652111 | |

| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-86-8 | |

| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block for Targeted Protein Degradation

2-Amino-3-bromo-5-methoxybenzoic acid, identified by its CAS Number 864293-44-7, is a specialized aromatic organic compound that has emerged as a valuable building block in modern medicinal chemistry.[1][2] Its unique trifunctional substitution pattern on the benzoic acid core—an amino group at the 2-position, a bromine atom at the 3-position, and a methoxy group at the 5-position—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its burgeoning role in the development of targeted protein degraders, a revolutionary therapeutic modality.

The strategic placement of its functional groups allows for regioselective modifications, making it an attractive starting material for constructing libraries of compounds for structure-activity relationship (SAR) studies.[3] Of particular significance is its classification by suppliers as a "Protein Degrader Building Block," pointing to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins, offering a powerful alternative to traditional small-molecule inhibitors.[7][8][9]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-methoxybenzoic acid is fundamental for its effective application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 864293-44-7 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| IUPAC Name | 2-amino-3-bromo-5-methoxybenzoic acid | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point (Predicted) | 356.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.703 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.43 ± 0.10 | [2] |

The chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid is presented below. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing carboxylic acid and the sterically demanding bromine atom influences the reactivity and conformational preferences of the molecule.

Caption: Chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid.

Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid

The primary synthetic route to 2-Amino-3-bromo-5-methoxybenzoic acid involves the electrophilic bromination of 2-amino-3-methoxybenzoic acid. A reliable and commonly employed method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane (DCM).[2]

Experimental Protocol: Bromination of 2-amino-3-methoxybenzoic acid

Materials:

-

2-amino-3-methoxybenzoic acid

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in dichloromethane.

-

Add N-bromosuccinimide (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, collect the solid product by filtration.

-

Wash the collected solid with dichloromethane to remove any unreacted starting material and by-products.

-

Dry the final product, 2-Amino-3-bromo-5-methoxybenzoic acid, which is typically obtained as a gray solid with a reported yield of approximately 82.2%.[2]

Caption: Workflow for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid.

Applications in Drug Discovery: A Scaffold for Targeted Protein Degraders

The designation of 2-Amino-3-bromo-5-methoxybenzoic acid as a "Protein Degrader Building Block" underscores its primary application in the synthesis of PROTACs.[4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of 2-Amino-3-bromo-5-methoxybenzoic acid is well-suited for this purpose. The carboxylic acid and amino groups provide convenient handles for conjugation to linkers and E3 ligase ligands (such as derivatives of thalidomide or pomalidomide that bind to the Cereblon E3 ligase) or to ligands that bind to the target protein. The bromine atom can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to optimize the properties of the final PROTAC molecule.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. While comprehensive, experimentally-derived spectra for 2-Amino-3-bromo-5-methoxybenzoic acid are not widely published in the databases searched, data for closely related analogs are available and can provide valuable insights. For instance, the FT-IR and FT-Raman spectra of the related compound 2-amino-5-bromobenzoic acid have been recorded and analyzed.[10] Similarly, 1H NMR and mass spectrometry data for 2-amino-3-methoxybenzoic acid and 2-bromo-5-methoxybenzoic acid are available and can be used for comparative purposes.[11][12] Researchers synthesizing or using 2-Amino-3-bromo-5-methoxybenzoic acid should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Safety and Handling

2-Amino-3-bromo-5-methoxybenzoic acid and related substituted benzoic acids are classified as irritants. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a face shield.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, dark place at room temperature.[2]

Conclusion

2-Amino-3-bromo-5-methoxybenzoic acid is a key chemical intermediate with significant potential in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile functional groups make it an ideal building block for the synthesis of PROTACs and other complex bioactive molecules. While further published research is needed to fully delineate its applications in specific therapeutic agents, its commercial availability and classification as a protein degrader building block highlight its current relevance and future promise in the development of novel therapeutics. Researchers working with this compound should rely on thorough in-house analytical characterization and adhere to strict safety guidelines.

References

-

American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

-

PubChem. 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Bio-Techne. Degrader Building Blocks. Retrieved from [Link]

-

PMC. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]

-

PMC. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

NIST WebBook. 2-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

-

University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Retrieved from [Link]

-

Drug Design. Structure Activity Relationships. Retrieved from [Link]

-

ResearchGate. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]

-

PMC. Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

PMC. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Retrieved from [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 9. PROTAC Linkers | BroadPharm [broadpharm.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-bromo-5-methoxybenzoic acid molecular weight

An In-depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted aromatic compound with significant potential in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, plausible synthetic routes, and prospective applications, offering field-proven insights for researchers and scientists.

Molecular Identity and Core Physicochemical Properties

2-Amino-3-bromo-5-methoxybenzoic acid is a polysubstituted benzoic acid derivative. The unique arrangement of its functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid—on the benzene ring imparts specific chemical characteristics that make it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-3-bromo-5-methoxybenzoic acid | - |

| Molecular Formula | C8H8BrNO3 | [2] |

| Molecular Weight | 246.06 g/mol | Calculated |

| Isomeric CAS Number | 864293-44-7 (for 2-Amino-5-bromo-3-methoxybenzoic acid) | [1][2] |

Predicted Physicochemical Properties of the Isomer (2-Amino-5-bromo-3-methoxybenzoic acid):

| Property | Predicted Value | Source |

| Boiling Point | 356.0 ± 42.0 °C | [3] |

| Density | 1.703 ± 0.06 g/cm³ | [3] |

| pKa | 4.43 ± 0.10 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

Synthesis and Plausible Reaction Pathway

The synthesis of polysubstituted benzoic acids like 2-Amino-3-bromo-5-methoxybenzoic acid typically involves a multi-step process that leverages the directing effects of the existing substituents on the aromatic ring. A plausible and efficient method for the synthesis of the isomeric 2-Amino-5-bromo-3-methoxybenzoic acid involves the bromination of 2-amino-3-methoxybenzoic acid using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).[3] This reaction is generally carried out at room temperature and offers a good yield.[3]

A similar electrophilic aromatic substitution strategy could be employed for the synthesis of the target molecule, 2-Amino-3-bromo-5-methoxybenzoic acid, likely starting from a different precursor to achieve the desired substitution pattern. The choice of starting material and brominating agent would be critical to control the regioselectivity of the reaction.

Experimental Workflow: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

Below is a generalized workflow based on the synthesis of the isomer.

Caption: Generalized workflow for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of amino, bromo, and methoxy groups in 2-Amino-3-bromo-5-methoxybenzoic acid makes it a versatile scaffold for developing novel therapeutic agents.

-

As an Intermediate for Active Pharmaceutical Ingredients (APIs): Similar methoxybenzoic acid derivatives are crucial for synthesizing drugs for various conditions, including inflammatory diseases and convulsions.

-

In the Development of Novel Therapeutics: The unaminated analog, 2-bromo-5-methoxybenzoic acid, serves as an intermediate in the synthesis of urolithin derivatives and other biologically active compounds.[4][5] This suggests that 2-Amino-3-bromo-5-methoxybenzoic acid could also be a valuable precursor for novel drug candidates.

Caption: Potential applications of 2-Amino-3-bromo-5-methoxybenzoic acid in drug development.

Safety and Handling

While specific safety data for 2-Amino-3-bromo-5-methoxybenzoic acid is not available, related brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[6] Therefore, standard laboratory safety precautions should be strictly followed when handling this compound.

Recommended Safety Measures:

-

Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

2-Amino-3-bromo-5-methoxybenzoic acid, with a molecular weight of 246.06 g/mol , is a promising chemical entity for medicinal chemistry and drug discovery. While experimental data for this specific isomer is limited, the known properties and synthetic routes of its close isomers provide a solid foundation for its potential utility. Its versatile chemical structure suggests it could serve as a key building block for a new generation of therapeutic agents. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.

References

-

AMERICAN ELEMENTS®. 2-Amino-5-bromo-3-methoxybenzoic acid | CAS 864293-44-7. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]

-

Chemsrc. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. [Link]

-

PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

-

Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-bromo-5-methoxybenzoic acid structure

An In-Depth Technical Guide to 2-Amino-5-bromo-3-methoxybenzoic Acid: Structure, Synthesis, and Applications

Introduction

Substituted anthranilic acids are a class of compounds that serve as privileged scaffolds in medicinal chemistry and materials science. Their inherent structural features—an aromatic ring functionalized with both a carboxylic acid and an amino group—provide a versatile platform for constructing complex molecular architectures. These derivatives are central to the development of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antivirals.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 2-Amino-5-bromo-3-methoxybenzoic acid (CAS No: 864293-44-7) .

While the initial topic of interest was its isomer, 2-amino-3-bromo-5-methoxybenzoic acid, robust and verifiable technical data is predominantly available for the 5-bromo-3-methoxy isomer. Therefore, to ensure scientific integrity and provide actionable insights, this guide will focus exclusively on the latter. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, spectroscopic characteristics, and its emerging applications in drug discovery, particularly as a key building block for protein degraders.[2]

Molecular Structure and Physicochemical Properties

2-Amino-5-bromo-3-methoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of three distinct functional groups on the benzene ring: an amino group, a bromine atom, and a methoxy group. This substitution pattern imparts specific reactivity and steric properties that are crucial for its role as a synthetic intermediate.

Chemical Structure

The structural arrangement of the functional groups is depicted below.

Caption: Chemical structure of 2-Amino-5-bromo-3-methoxybenzoic acid.

Identifiers and Physicochemical Data

The key properties of this compound are summarized in the table below, compiled from various chemical data repositories.[3][4][5]

| Property | Value | Reference |

| IUPAC Name | 2-amino-5-bromo-3-methoxybenzoic acid | [3] |

| CAS Number | 864293-44-7 | [3] |

| Molecular Formula | C₈H₈BrNO₃ | [3] |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 356.0 ± 42.0 °C (Predicted) | [4] |

| Density | 1.703 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.43 ± 0.10 (Predicted) | [4] |

| InChI Key | YSBGYQUUOKRQAT-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid is typically achieved through electrophilic aromatic substitution, specifically the bromination of a precursor molecule, 2-amino-3-methoxybenzoic acid.[4]

Mechanistic Rationale

The regioselectivity of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

-

Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group, withdrawing electron density from the ring.

The combined effect of the strongly activating -NH₂ and -OCH₃ groups overwhelmingly directs the incoming electrophile (Br⁺). The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the primary site of bromination. The position ortho to the amino group (C3) is already occupied by the methoxy group, and the other ortho position (C1) holds the carboxylic acid. Therefore, bromination selectively occurs at the C5 position.

Synthetic Workflow

The transformation can be visualized as a single-step process from a commercially available starting material.

Caption: Workflow for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.[4]

Materials:

-

2-Amino-3-methoxybenzoic acid (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0 eq.)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (e.g., 10.0 g, 59.8 mmol) in dichloromethane (150 mL).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (10.6 g, 59.8 mmol) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Isolation: Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with two portions of cold dichloromethane (2 x 100 mL) to remove any unreacted starting material and succinimide byproduct.

-

Final Product: Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid (typical yield: ~82%).[4]

This self-validating protocol is straightforward, as the product conveniently precipitates from the reaction mixture, simplifying purification.

Spectroscopic Characterization

While detailed published spectra are not widely available, the structure of 2-Amino-5-bromo-3-methoxybenzoic acid allows for the prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring, likely appearing as doublets due to meta-coupling. A singlet integrating to three protons would correspond to the methoxy (-OCH₃) group. A broad singlet would be observed for the two amino (-NH₂) protons, and another broad singlet for the acidic proton of the carboxylic acid (-COOH).

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands:

-

Two sharp peaks around 3300-3500 cm⁻¹ for the N-H stretches of the primary amine.

-

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A strong C=O stretch for the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.

-

C-O stretching for the methoxy group and carboxylic acid around 1210-1320 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. Predicted m/z for the [M+H]⁺ adduct is 245.97605.[5]

Applications in Research and Development

The unique arrangement of functional groups makes 2-Amino-5-bromo-3-methoxybenzoic acid a valuable building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector.

Protein Degrader Building Blocks

This compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The different functional groups serve as handles for further chemical modification:

-

The amino group can be acylated or used to form heterocyclic rings.

-

The carboxylic acid can be converted into an amide, which is a common linkage in PROTACs.

-

The bromine atom is a key functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to build the final complex molecule.

Scaffold for Bioactive Molecules

The broader class of substituted anthranilic acids is well-established in drug discovery.[1] Derivatives have been developed as:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.[6][7]

-

Kinase Inhibitors: The scaffold is present in numerous small-molecule kinase inhibitors used in oncology.[8]

-

Antiviral and Antimicrobial Agents: The structural motif is used to generate compounds with a wide range of biological activities.[7]

-

Agrochemicals: Substituted anthranilic acids are also important intermediates for insecticides.[9]

The specific substitution pattern of 2-Amino-5-bromo-3-methoxybenzoic acid makes it an attractive starting point for generating libraries of novel compounds to screen for these and other biological activities.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-bromo-3-methoxybenzoic acid. The following information is based on available safety data for this and structurally related compounds.[3][10][11][12]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: WarningHandling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling large quantities or generating dust, use respiratory protection. [13]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, dark place. The compound should be kept away from strong oxidizing agents. [4]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-Amino-5-bromo-3-methoxybenzoic acid is a highly functionalized synthetic building block with significant potential in modern drug discovery and organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis make it an attractive intermediate for researchers. The presence of multiple, orthogonally reactive functional groups—an amine, a carboxylic acid, and a bromine atom—provides the chemical versatility needed to construct complex, bioactive molecules, particularly in the burgeoning field of targeted protein degradation. Adherence to proper safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.

References

-

American Elements. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid, min 95%. Retrieved from [Link]

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Chemdad Co. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-954. Retrieved from [Link]

- Google Patents. (2017). US9969717B2 - Method for producing substituted anthranilic acid derivatives.

-

ResearchGate. (2017). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]

-

Kumar, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]

-

Moldovan, C. M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6296. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]

- 5. PubChemLite - 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. research.uees.edu.ec [research.uees.edu.ec]

- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]

- 10. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

2-Amino-3-bromo-5-methoxybenzoic acid properties

Topic: 2-Amino-3-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

2-Amino-3-bromo-5-methoxybenzoic acid (CAS 887577-86-8) is a highly specialized anthranilic acid derivative serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly quinazolines and benzimidazoles.[1] Its structural uniqueness lies in the precise regiochemical placement of the bromine atom at the C3 position—ortho to the amino group—which is governed by the synergistic directing effects of the amino and methoxy substituents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery, specifically in the development of kinase inhibitors and antiviral agents.

Chemical Identity & Physicochemical Profile

The compound is an off-white to pale yellow solid characterized by a trisubstituted benzene ring.[1] The presence of the electron-donating methoxy group at C5 and the electron-withdrawing bromine at C3 creates a unique electronic push-pull system, influencing both its solubility and reactivity in nucleophilic aromatic substitutions.[1]

| Property | Data |

| IUPAC Name | 2-Amino-3-bromo-5-methoxybenzoic acid |

| Common Name | 3-Bromo-5-methoxyanthranilic acid |

| CAS Number | 887577-86-8 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| SMILES | O=C(O)C1=CC(OC)=CC(Br)=C1N |

| Appearance | Off-white to light yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (COOH), ~2.5 (NH₃⁺ conjugate acid) |

Synthetic Pathways & Regiochemistry

The synthesis of 2-amino-3-bromo-5-methoxybenzoic acid is a classic example of controlling electrophilic aromatic substitution (EAS) through directing group hierarchy.[1]

The Regiochemical Logic

The starting material, 2-amino-5-methoxybenzoic acid , possesses three substituents influencing the incoming electrophile (Br⁺):

-

Amino Group (-NH₂, C2): A strong activator and ortho, para-director.

-

Ortho site: C3.

-

Para site: C5 (Blocked by -OCH₃).[1]

-

-

Methoxy Group (-OCH₃, C5): A moderate activator and ortho, para-director.

-

Ortho sites: C4 and C6.

-

Para site: C2 (Blocked by -NH₂).[1]

-

-

Carboxyl Group (-COOH, C1): A deactivator and meta-director.[1]

-

Meta sites: C3 and C5.

-

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for anthranilic acid halogenation.

Reagents:

-

2-Amino-5-methoxybenzoic acid (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Workflow:

-

Dissolution: Dissolve 2-amino-5-methoxybenzoic acid in DMF (approx. 5-10 volumes) at room temperature (20–25°C). Ensure complete solvation to avoid heterogeneous bromination.

-

Bromination: Add NBS portion-wise over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C to prevent over-bromination or oxidation of the amino group.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (lower Rf) should disappear, yielding the less polar monobrominated product.

-

Workup: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with water (3x) to remove succinimide and DMF, and dry under vacuum at 45°C. Recrystallization from ethanol can be performed if high purity (>98%) is required.

Figure 1: Synthetic workflow for the regioselective bromination of 2-amino-5-methoxybenzoic acid.

Reactivity & Pharmaceutical Applications

This compound is primarily utilized as a "scaffold builder" in medicinal chemistry. The ortho-amino carboxylic acid motif is the universal precursor for quinazolinones , while the bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Quinazoline Ring Formation

Reaction with formamide, urea, or amidines effects cyclization to form the quinazoline core. Due to the substitution pattern of the starting material, the resulting scaffold is an 8-bromo-6-methoxyquinazolin-4(3H)-one .[1]

-

Mechanism: Thermal condensation where the amino group attacks the formamide carbonyl, followed by ring closure with the carboxylic acid (or activated ester).

-

Significance: The 8-bromo position allows for late-stage diversification, enabling the introduction of aryl or heteroaryl groups crucial for optimizing drug-target interactions (e.g., in the ATP binding pocket of kinases).[1]

Case Study: HIV and Kinase Inhibitors

Research indicates the utility of this scaffold in developing inhibitors for viral reverse transcriptase and specific tyrosine kinases. The 6-methoxy group often acts as a hydrogen bond acceptor, mimicking the adenine moiety of ATP, while the 8-position substituents (derived from the bromine) occupy the solvent-exposed or hydrophobic pockets of the enzyme.[1]

Figure 2: Downstream application pathway transforming the benzoic acid precursor into bioactive quinazoline scaffolds.[1]

Handling, Stability, and Safety

Analytical Verification

To ensure the integrity of the material before use in complex synthesis:

-

¹H NMR (DMSO-d₆): Look for two aromatic singlets (or meta-coupled doublets, J ~ 2-3 Hz). The proton at C4 (between Br and OMe) will be shifted downfield relative to C6 due to the deshielding effect of the bromine.

-

Expected Shifts: ~7.2–7.5 ppm (Ar-H).[1]

-

-

HPLC: Use a C18 column with an Acetonitrile/Water (+0.1% Formic Acid) gradient. The brominated product is significantly more hydrophobic (later retention time) than the starting material.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

World Intellectual Property Organization (WIPO). (2016). Quinazoline derivatives used to treat HIV.[6] WO2016105564A1.[6] Retrieved from .

-

BLD Pharm. (n.d.). 2-Amino-3-bromo-5-methoxybenzoic acid MSDS and Properties. Retrieved from .

-

ChemicalBook. (2025). 2-Amino-3-bromo-5-methoxybenzoic acid Product Description. Retrieved from .

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Amino-5-bromo-3-methoxybenzoic acid (Isomer comparison). Retrieved from .

Sources

- 1. 1215634-37-9|2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]

A Technical Guide to the Safety Data Sheet for 2-Amino-3-bromo-5-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical safety data associated with 2-Amino-3-bromo-5-methoxybenzoic acid. As a substituted benzoic acid derivative, this compound serves as a valuable building block in synthetic chemistry, but its safe handling is paramount. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a practical, field-tested interpretation, empowering laboratory personnel to conduct their work with the highest degree of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment. 2-Amino-3-bromo-5-methoxybenzoic acid is an organic solid whose handling and emergency protocols are dictated by its physical state and chemical characteristics.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 864293-44-7 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [2][3] |

| Molecular Weight | 246.06 g/mol | [2] |

| IUPAC Name | 2-amino-5-bromo-3-methoxybenzoic acid | [2] |

| Synonyms | 2-Amino-5-Bromo-3-Methoxybenzoic Acid | [2] |

Table 2: Key Physicochemical Properties (Predicted & Observed)

| Property | Value | Rationale and Handling Implications |

| Appearance | Off-white to light yellow/gray solid | [1] |

| Boiling Point | ~356 °C at 760 mmHg (Predicted) | [1][2] |

| Density | ~1.704 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | Room Temperature; Keep in dark place, Sealed in dry | [1] |

Section 2: Hazard Identification and Proactive Risk Mitigation

2-Amino-3-bromo-5-methoxybenzoic acid is classified under the Globally Harmonized System (GHS) as an irritant. This classification dictates the necessary precautions for handling. The causality stems from the acidic nature of the carboxylic group and the reactive potential of the halogenated aromatic ring, which can interact with biological tissues.

Hazard Statements:

-

H315: Causes skin irritation. [1][3] Contact can lead to localized redness, inflammation, or dermatitis.

-

H319: Causes serious eye irritation. [1][3] The eyes are particularly sensitive; exposure can cause significant pain, redness, and potential damage to the cornea.

-

H335: May cause respiratory irritation. [1][3] Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.

Section 3: Emergency Response Protocols

A pre-emptive understanding of emergency procedures is a non-negotiable aspect of laboratory safety. The following protocols are designed as self-validating systems to mitigate harm following an exposure or spill.

First-Aid Measures: A Step-by-Step Response to Exposure

The immediate goal of first aid is to minimize the contact time and concentration of the chemical on the affected tissue.

-

Inhalation:

-

Action: Immediately move the exposed individual to fresh air.[4][5]

-

Follow-up: If breathing is difficult, trained personnel may administer oxygen.[5] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Causality: Removing the individual from the contaminated atmosphere is the critical first step to prevent further respiratory irritation.

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing.[5][6] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[5][6][7]

-

Follow-up: If skin irritation persists, seek medical attention.[8]

-

Causality: Physical removal with soap and extensive washing is necessary to extract the solid particles from pores and dilute the irritant.

-

-

Eye Contact:

-

Action: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][5][7]

-

Follow-up: If present and easy to do, remove contact lenses.[7][8] Seek immediate medical attention.[7]

-

Causality: The eye's sensitivity requires immediate and prolonged dilution to prevent the chemical from causing serious, lasting damage.

-

-

Ingestion:

Fire-Fighting and Accidental Release

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[6][8]

-

Hazardous Combustion Products: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6] Firefighters must wear self-contained breathing apparatus.

-

Accidental Release: For a small spill, the protocol involves containing the solid, preventing dust clouds, and mechanical cleanup.

Section 4: Proactive Safety: Handling, Storage, and Exposure Control

The most effective safety strategy is prevention. Adherence to proper handling and storage protocols, grounded in the hierarchy of controls, is essential.

Handling and Storage Best Practices

-

Engineering Controls: Always handle 2-Amino-3-bromo-5-methoxybenzoic acid in a certified chemical fume hood or a powder containment hood to mitigate inhalation risk.[7] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Administrative Controls: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in laboratory areas.[10]

-

Personal Protective Equipment (PPE): The last line of defense. See Table 3 for specifics.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place to maintain chemical integrity and prevent accidental release.[7][9][10] Store locked up, as per precautionary statement P405.[6]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or face shield. | [5] |

| Skin | Nitrile gloves, lab coat, closed-toe shoes. | [5] |

| Respiratory | NIOSH-approved N95 (or better) respirator. | [11] |

Section 5: Chemical Stability and Reactivity

Understanding a compound's reactivity profile is key to preventing hazardous reactions.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Such reactions can be highly exothermic and may generate heat, pressure, and hazardous byproducts.

-

Hazardous Decomposition: As mentioned, thermal decomposition during a fire can release toxic gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

By integrating these expert-driven protocols and causal explanations, researchers can handle 2-Amino-3-bromo-5-methoxybenzoic acid not just in compliance with regulations, but with a deep and functional understanding of the principles of chemical safety.

References

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Loba Chemie. Safety Data Sheet: 2-CHLORO-5-BROMO BENZOIC ACID (2018-11-27).[Link]

-

Accela ChemBio Inc. Safety Data Sheet: 2-Bromo-5-methoxybenzoic Acid (2015-09-21).[Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid.[Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]

-

Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.[Link]

-

PubChem. 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid.[Link]

-

Chemsrc. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7.[Link]

-

AOBChem. 2-Amino-5-bromo-3-methoxy-benzoic acid.[Link]

Sources

- 1. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. aobchem.com [aobchem.com]

- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 5. echemi.com [echemi.com]

- 6. accelachem.com [accelachem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Spectroscopic Landscape of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or specialized chemical entities is paramount. 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted anthranilic acid derivative, presents a unique spectroscopic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth technical analysis of its expected spectral characteristics, drawing upon established principles of spectroscopy and comparative data from structurally related analogs. While direct experimental spectra for this specific isomer are not widely available in public repositories, this document serves as a robust predictive and interpretative resource.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The arrangement of the amino, bromo, and methoxy groups on the benzoic acid core dictates the electronic environment of each atom and bond, which in turn governs its interaction with various forms of electromagnetic radiation.

Molecular Structure of 2-Amino-3-bromo-5-methoxybenzoic acid

Caption: 2D representation of 2-Amino-3-bromo-5-methoxybenzoic acid.

The ortho-amino group, the meta-bromo substituent, and the para-methoxy group to the carboxyl functionality create a distinct pattern of electron-donating and -withdrawing effects, which will be reflected in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Amino-3-bromo-5-methoxybenzoic acid are based on the analysis of substituent effects on the benzene ring.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.

| Predicted Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift. It will be split by H-6. |

| H-6 | ~6.8 - 7.0 | Doublet (d) | 1H | This proton is ortho to the methoxy group and meta to the amino group, resulting in an upfield shift compared to H-4. It will be split by H-4. |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methoxy protons are not coupled to any other protons. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole effects and exchange. |

| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is typically broad. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Predicted Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C=O | ~168 - 172 | The carboxylic acid carbonyl carbon is significantly downfield. |

| C-5 (C-OCH₃) | ~155 - 160 | The carbon attached to the electron-donating methoxy group will be shifted downfield. |

| C-1 (C-COOH) | ~135 - 140 | The ipso-carbon of the carboxylic acid. |

| C-2 (C-NH₂) | ~145 - 150 | The carbon bearing the amino group. |

| C-3 (C-Br) | ~110 - 115 | The carbon attached to the bromine atom will be shifted upfield relative to other substituted carbons. |

| C-4 | ~120 - 125 | Aromatic CH carbon. |

| C-6 | ~115 - 120 | Aromatic CH carbon, likely shifted slightly upfield due to the ortho-methoxy and para-amino groups. |

| -OCH₃ | ~55 - 60 | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The analysis of 2-Amino-3-bromo-5-methoxybenzoic acid's IR spectrum would be guided by the expected vibrations of its key functional groups. A computational approach, such as Density Functional Theory (DFT), can provide theoretical vibrational frequencies that correlate well with experimental data, as has been demonstrated for similar molecules like 2-amino-5-bromobenzoic acid.

Workflow for IR Spectral Analysis

Caption: A combined experimental and theoretical workflow for IR spectral analysis.

Key Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1550-1650 | Medium to Strong |

| C-O Stretch (Carboxylic Acid & Methoxy) | 1210-1320 & 1000-1150 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-Amino-3-bromo-5-methoxybenzoic acid, the presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrometry Fragmentation

Navigating the Solubility Landscape of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-3-bromo-5-methoxybenzoic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's behavior in various organic solvents. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the critical safety considerations necessary for handling this compound.

Understanding the Molecule: Physicochemical Properties and Structural Insights

2-Amino-3-bromo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its solubility is governed by the interplay of its functional groups: the ionizable carboxylic acid and amino groups, the polar methoxy group, and the hydrophobic brominated aromatic ring.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Predicted pKa | ~4.43 | [3] |

| Melting Point | Data not available for the title compound. For the structurally similar 2-Amino-3-bromo-5-methylbenzoic acid: 204-208 °C. | [4] |

The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (methoxy and carboxylic acid groups) suggests the potential for complex solvation interactions. The bromine atom, while contributing to the molecular weight and van der Waals forces, is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring.[5]

The Logic of Solubility: A Theoretical Framework

The solubility of 2-Amino-3-bromo-5-methoxybenzoic acid in a given solvent is a function of the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Figure 1. Thermodynamic cycle of dissolution.

Based on the principle of "like dissolves like," we can predict the solubility of 2-Amino-3-bromo-5-methoxybenzoic acid in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amino groups of the solute can form strong hydrogen bonds with these solvents, leading to favorable solvation. For the structurally similar 2-amino-3-bromo-5-methylbenzoic acid, it is reported to be soluble in ethanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors. They can interact favorably with the acidic proton of the carboxylic acid and the protons of the amino group.

-

Ethers (e.g., Diethyl ether, THF): Ethers are polar aprotic solvents with a lower dielectric constant than DMSO or DMF. The oxygen atom can act as a hydrogen bond acceptor for the solute's acidic and amino protons. The related compound, 2-amino-3-bromo-5-methylbenzoic acid, is soluble in ethers.[4]

-

Chlorinated Hydrocarbons (e.g., Dichloromethane, Chloroform): These are relatively nonpolar solvents, but they can participate in dipole-dipole interactions and weak hydrogen bonding. The solubility in these solvents is likely to be lower than in more polar options. However, both 2-amino-3-bromo-5-methylbenzoic acid and 3-bromo-5-methoxybenzoic acid are reported to be soluble in chlorinated hydrocarbons and chloroform, respectively.[4][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups, particularly the ionizable carboxylic acid and amino groups, the solubility of 2-Amino-3-bromo-5-methoxybenzoic acid is expected to be very low in nonpolar solvents.

-

Water: The presence of a relatively large, hydrophobic brominated aromatic ring is likely to dominate over the polar functional groups, leading to poor aqueous solubility. This is supported by the reported insolubility of 2-amino-3-bromo-5-methylbenzoic acid and 3-bromo-5-methoxybenzoic acid in water.[4][6]

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is paramount. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

Figure 2. Workflow for the equilibrium shake-flask solubility determination.

Materials and Equipment:

-

2-Amino-3-bromo-5-methoxybenzoic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid 2-Amino-3-bromo-5-methoxybenzoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of larger particles.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) at the same temperature as the equilibration.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of 2-Amino-3-bromo-5-methoxybenzoic acid of known concentrations.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

Safety and Handling Considerations

Hazard Identification (based on similar compounds):

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Acute oral toxicity is a potential concern.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

While quantitative solubility data for 2-Amino-3-bromo-5-methoxybenzoic acid in a wide range of organic solvents is not extensively published, a strong theoretical and empirical basis exists to guide its use in research and development. Based on its structural features and the known properties of similar molecules, it is predicted to be soluble in polar protic solvents like ethanol, as well as ethers and chlorinated hydrocarbons, while exhibiting poor solubility in water and nonpolar solvents. The provided experimental protocol for the equilibrium shake-flask method offers a robust framework for researchers to determine precise solubility values tailored to their specific applications. Adherence to appropriate safety protocols is essential for the safe handling and utilization of this valuable chemical intermediate.

References

-

ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative solubilities of the four substituted benzoic acids. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid, min 95%, 10 grams. Retrieved from [Link]

-

YouTube. (2020, October 4). Determination of benzoic acid solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). CID 157513014 | C16H18N2O6. Retrieved from [Link]

-

American Elements. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, the 2-amino-3-bromo-5-methoxybenzoic acid core represents a particularly intriguing starting point for chemical exploration. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of derivatives and analogs of this compound. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, infectious diseases, and beyond.

Introduction: The Versatility of the Substituted Aminobenzoic Acid Scaffold

The substituted aminobenzoic acid framework is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The arrangement of the amino, carboxyl, and other functional groups on the aromatic ring allows for a diverse range of non-covalent interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific substitution pattern of 2-amino-3-bromo-5-methoxybenzoic acid offers a unique combination of electronic and steric properties that can be exploited for targeted drug design.

The presence of the amino group provides a key nucleophilic center for further derivatization, while the carboxylic acid can participate in crucial salt-bridge or hydrogen-bond interactions within a target's active site. The bromine atom, a halogen, can introduce favorable pharmacokinetic properties and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy group can influence the compound's solubility and electronic properties. This guide will explore how these features can be leveraged to create novel derivatives with potent and selective biological activities.

Synthesis of the 2-Amino-3-bromo-5-methoxybenzoic Acid Core and its Precursors

The synthesis of the core scaffold and its derivatives requires a strategic approach to control the regioselectivity of the reactions. Several synthetic routes have been reported, each with its own advantages and considerations.

Synthesis of 2-Bromo-5-methoxybenzoic Acid

A common precursor for the target scaffold is 2-bromo-5-methoxybenzoic acid. A high-yield synthesis of this intermediate can be achieved starting from m-anisic acid.

Experimental Protocol: Bromination of m-Anisic Acid [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L).

-

Addition of Bromine: To this solution, add bromine (85 mL) followed by the addition of water (1 L).

-

Reflux: Heat the mixture to reflux.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with water to afford 2-bromo-5-methoxybenzoic acid.

Yield: 79%; Melting Point: 154-156 °C.

An alternative, high-yield method utilizes sodium hydroxide and water as the solvent.[2]

Experimental Protocol: Aqueous Bromination of m-Methoxybenzoic Acid [2]

-

Dispersion: To a 500mL four-necked flask, add 15.2g (0.1mol) of m-methoxybenzoic acid and 80g of water. Stir to disperse the acid.

-

Base Addition: Add 27.33g (0.205mol) of a 30% aqueous sodium hydroxide solution.

-

Cooling and Bromination: Cool the mixture to 0 °C and add 16.78g (0.105mol) of bromine dropwise, maintaining the temperature between 0 and 5 °C.

-

Reaction: Stir the reaction mixture for 1 hour at 0-5 °C.

-

Quenching and Extraction: After the reaction is complete, add 0.128g of sodium sulfite and 10g of toluene. Raise the temperature to 70 °C, separate, and remove the organic phase.

-

Acidification: Add 10.4g (0.1mol) of 35% hydrochloric acid dropwise to the aqueous phase and stir for 1 hour to precipitate the product.

This method has been reported to achieve a yield of up to 90.8%.

Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid

The introduction of the amino group at the 2-position can be achieved through various methods, including the reduction of a nitro group or through direct amination. A common strategy involves the nitration of a precursor followed by reduction. However, a more direct approach involves the bromination of 2-amino-3-methoxybenzoic acid.

Experimental Protocol: Bromination of 2-Amino-3-methoxybenzoic Acid [3]

-

Reaction Setup: Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) in dichloromethane (DCM, 150 mL).

-

Brominating Agent: Add N-bromosuccinimide (NBS, 10.6 g, 59.8 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Upon completion of the reaction, the solid product can be collected by filtration.

-

Purification: Wash the solid with dichloromethane (2 x 100 mL) to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.

Yield: 82.2%.

Caption: Synthetic workflow for 2-Amino-3-bromo-5-methoxybenzoic acid.

Chemical Reactivity and Derivatization

The 2-amino-3-bromo-5-methoxybenzoic acid scaffold possesses three key functional groups that can be readily modified to generate a diverse library of derivatives: the amino group, the carboxylic acid, and the aromatic ring.

Reactions at the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations.[4]

-

Acylation and Amide Formation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a common strategy to explore the structure-activity relationship by introducing a variety of substituents.

-

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including other halogens, cyano, and hydroxyl groups.[4]

Reactions at the Carboxylic Acid Group

The carboxylic acid group can be converted into a variety of functional groups, including esters and amides, to modulate the compound's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for Esterification

-

Acid Activation: To a solution of 2-amino-3-bromo-5-methoxybenzoic acid in a suitable solvent (e.g., DCM or DMF), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

Alcohol Addition: Add the desired alcohol to the reaction mixture.

-

Reaction: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Amidation

-

Acid Activation: Follow the same acid activation procedure as for esterification.

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

-

Reaction: Stir at room temperature until the reaction is complete.

-

Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography.

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. [5]The lipophilicity of the molecule, which can be modulated by the substituents on the aromatic ring, plays a crucial role in its antimicrobial efficacy. Halogenated derivatives, in particular, have shown significant antibacterial activity.

Potential Antimicrobial Mechanisms:

-

Membrane Disruption: The acidic nature of benzoic acid derivatives allows them to diffuse across the bacterial cell membrane in their undissociated form. Once inside the cytoplasm, where the pH is higher, they dissociate, leading to acidification of the cytoplasm and disruption of cellular homeostasis. [5]* Enzyme Inhibition: Some aminobenzoic acid analogs act as competitive inhibitors of essential bacterial enzymes. For example, sulfonamides, which are structural analogs of p-aminobenzoic acid (PABA), inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. [6] Illustrative Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For the 2-amino-3-bromo-5-methoxybenzoic acid scaffold, the nature and position of substituents can have a profound impact on potency and selectivity.

-

Role of the Amino Group: The position and electronic environment of the amino group are critical. Its ability to act as a hydrogen bond donor is often essential for target engagement. [6]* Impact of Halogenation: The bromine atom at the 3-position can influence the compound's lipophilicity and metabolic stability. It can also participate in halogen bonding, which can contribute significantly to binding affinity.

-

Influence of the Methoxy Group: The methoxy group at the 5-position can affect the compound's solubility and electronic properties, which in turn can influence its interaction with biological targets and its pharmacokinetic profile.

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, cell permeability, and potential for hydrogen bonding, thereby altering its biological activity.

Characterization Techniques

The unambiguous characterization of newly synthesized compounds is essential for ensuring their purity and confirming their structure. A combination of spectroscopic and analytical techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its structure. [8]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amino, carboxyl, and methoxy groups, based on their characteristic vibrational frequencies. [8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure confirmation.

Conclusion and Future Directions